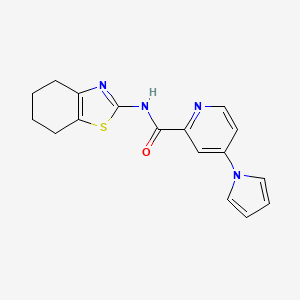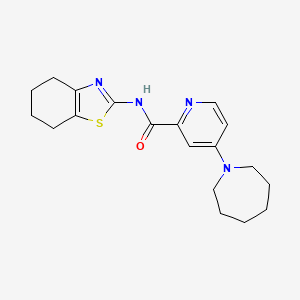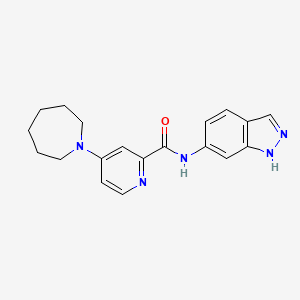![molecular formula C19H22N2O2 B6506186 4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one CAS No. 1421462-32-9](/img/structure/B6506186.png)
4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one” is a chemical compound. It has been mentioned in the context of being an inhibitor bound to the structure of TrkA kinase .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves multiple steps including rearrangement reactions, condensation, and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases. The molecular formula is C24H32N2O2 . More detailed structural analysis would require specific experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The molecular formula is C24H32N2O2 . Detailed properties such as melting point, boiling point, solubility, etc., would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The compound could be used in the design and synthesis of potent anti-tubercular agents. It has been found that certain derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Antioxidant and Anti-Inflammatory Applications
The compound could have potential antioxidant and anti-inflammatory applications. Some derivatives of this compound have shown potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Optical Applications
Organic molecules like this compound are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
Anticancer Activity
The compound could be used in the design and synthesis of anticancer agents. Certain derivatives of this compound have shown EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
Antimicrobial Activity
The compound could be used in the design and synthesis of antimicrobial agents. The triazole ring in certain derivatives of this compound can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme .
Peptide Bond Surrogate
The 1,4-disubstituted 1,2,3-triazoles are surrogate for the peptide bond and show chemical as well as biological stability .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential as a kinase inhibitor, given its mentioned role in the context of TrkA kinase . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and thiol protease . These proteins play crucial roles in cell cycle arrest, DNA repair, protein degradation, and tumor invasion .
Mode of Action
Molecular docking mechanisms involving hydrogen bonding, π-stacking, and hydrophobic interactions have been reported for similar compounds . These interactions can influence the activity of the target proteins and induce changes at the molecular level.
Biochemical Pathways
Similar compounds have been found to affect the map kinase signal transduction pathway , which plays a significant role in cellular processes such as growth, differentiation, and stress response.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not explicitly mentioned in the search results. These properties are crucial in determining the bioavailability of the compound. For a similar compound, ADMET data was predicted using admetSAR, a tool for evaluating chemical ADMET properties .
Result of Action
Based on the potential targets, it can be inferred that the compound might influence cell cycle regulation, dna repair mechanisms, protein degradation, and potentially tumor progression .
Eigenschaften
IUPAC Name |
4-phenyl-1-(2-pyridin-3-ylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(10-4-8-16-6-2-1-3-7-16)21-12-13-23-18(15-21)17-9-5-11-20-14-17/h1-3,5-7,9,11,14,18H,4,8,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUBPVLKBDRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(2-(pyridin-3-yl)morpholino)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B6506106.png)
![1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506113.png)
![3-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6506119.png)
![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506141.png)
![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)
![1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6506146.png)
![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)


